molecular formula C15H11ClO8 B13815248 6-Hydroxydelphinidin chloride

6-Hydroxydelphinidin chloride

Cat. No.: B13815248
M. Wt: 354.69 g/mol
InChI Key: PYSCZYSGHGBKKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxydelphinidin chloride typically involves the hydroxylation of delphinidin. This process can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions . The reaction conditions often require specific pH levels, temperatures, and catalysts to ensure the selective hydroxylation at the 6th position of the delphinidin molecule.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound in large quantities. These methods leverage the biosynthetic pathways of anthocyanins in plants, optimizing the production process for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxydelphinidin chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with altered functional groups .

Scientific Research Applications

Anticancer Properties

6-Hydroxydelphinidin chloride exhibits significant anticancer effects, similar to its parent compound, delphinidin. Research indicates that delphinidin can suppress cell growth and induce apoptosis in various cancer cell lines. For instance:

  • Prostate Cancer : Delphinidin has been shown to inhibit tumor growth in prostate cancer models by modulating the NF-κB signaling pathway and inducing caspase-dependent apoptosis . In vitro studies demonstrated dose-dependent effects on cell viability and apoptosis markers such as BAX and cyclin D1 .
  • Breast Cancer : In HER2-positive breast cancer cells, delphinidin induced apoptosis through the activation of caspase pathways and inhibited the expression of matrix metalloproteinases (MMPs) associated with metastasis .
  • Colorectal Cancer : Delphinidin's effects on colorectal cancer cells include reducing viability and inducing apoptosis via multiple signaling pathways, including p53 and NF-κB pathways .

Antioxidant and Antiglycation Activities

This compound is part of a broader class of anthocyanins that exhibit strong antioxidant properties. The compound's structure, particularly the presence of hydroxyl groups, enhances its radical scavenging ability:

  • DPPH Radical Scavenging : Studies have shown that delphinidin derivatives have potent DPPH radical scavenging activities, which are crucial for combating oxidative stress in biological systems .
  • Antiglycation Effects : Anthocyanins, including this compound, have demonstrated the ability to inhibit the formation of advanced glycation end products (AGEs), which are implicated in various degenerative diseases . This property is particularly relevant in diabetes management and age-related conditions.

Cosmetic Applications

The cosmetic industry increasingly utilizes anthocyanins due to their antioxidant properties and potential skin benefits:

  • Skin Care Formulations : this compound can be incorporated into creams and lotions for its antioxidant effects, which help protect the skin from oxidative damage caused by UV radiation and pollution .
  • Stability and Efficacy : Cosmetic formulations containing anthocyanins must undergo rigorous testing for safety and stability. Recent studies have highlighted the importance of formulation techniques that optimize the bioavailability and effectiveness of active ingredients in topical applications .

Case Studies

Study FocusFindingsReference
Prostate CancerDelphinidin induced apoptosis via NF-κB pathway modulation; reduced tumor growth in vivo.
Breast CancerInduced apoptosis in HER2-positive cells; inhibited MMP expression linked to metastasis.
Colorectal CancerReduced cell viability; induced apoptosis through p53 signaling pathway.
Antioxidant ActivityDemonstrated strong DPPH radical scavenging ability; effective against oxidative stress.
Cosmetic FormulationsEffective in protecting skin; requires stability testing for market introduction.

Mechanism of Action

The mechanism of action of 6-Hydroxydelphinidin chloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Hydroxydelphinidin chloride is unique due to its specific hydroxylation at the 6th position, which may enhance its antioxidant and therapeutic properties compared to other anthocyanidins. This structural modification can influence its bioavailability and interaction with molecular targets, making it a valuable compound for further research and application .

Properties

Molecular Formula

C15H11ClO8

Molecular Weight

354.69 g/mol

IUPAC Name

2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride

InChI

InChI=1S/C15H10O8.ClH/c16-7-1-5(2-8(17)13(7)21)15-10(19)3-6-11(23-15)4-9(18)14(22)12(6)20;/h1-4H,(H6-,16,17,18,19,20,21,22);1H

InChI Key

PYSCZYSGHGBKKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O.[Cl-]

Origin of Product

United States

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